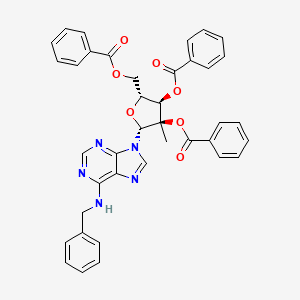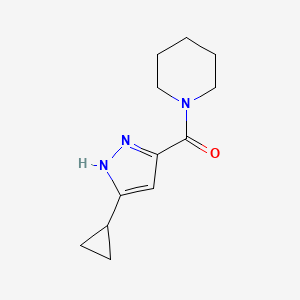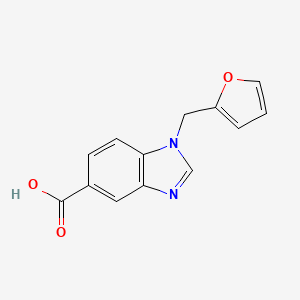
4-(2-Methylpropoxy)-3-nitrobenzaldehyde
Vue d'ensemble
Description
4-(2-Methylpropoxy)-3-nitrobenzaldehyde (MPNB) is a nitroalkene aldehyde used in organic synthesis. It is a versatile reagent with a variety of applications in laboratory experiments and scientific research. MPNB is a colorless liquid with a characteristic odor and is soluble in most organic solvents. This compound has been studied extensively for its ability to react with a variety of compounds and its use in the synthesis of a variety of products.
Applications De Recherche Scientifique
4-(2-Methylpropoxy)-3-nitrobenzaldehyde has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of compounds, such as pyridines, quinolines, and indoles. It has also been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and antiviral drugs. In addition, 4-(2-Methylpropoxy)-3-nitrobenzaldehyde has been used in the synthesis of a variety of polymers and other materials.
Mécanisme D'action
The mechanism of action of 4-(2-Methylpropoxy)-3-nitrobenzaldehyde is not fully understood. However, it is believed that the reaction of 4-(2-Methylpropoxy)-3-nitrobenzaldehyde with other compounds is mediated by a nucleophilic substitution reaction. In this reaction, the nitro group of 4-(2-Methylpropoxy)-3-nitrobenzaldehyde reacts with a nucleophile, such as an alcohol or an amine, to form a new compound. This reaction is thought to be responsible for the formation of a variety of compounds from 4-(2-Methylpropoxy)-3-nitrobenzaldehyde.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Methylpropoxy)-3-nitrobenzaldehyde have not been studied extensively. However, it is believed that 4-(2-Methylpropoxy)-3-nitrobenzaldehyde is not toxic and does not have any significant adverse effects. In addition, it is believed that 4-(2-Methylpropoxy)-3-nitrobenzaldehyde does not induce any significant changes in the biochemical or physiological processes of organisms.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Methylpropoxy)-3-nitrobenzaldehyde has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. In addition, it is a colorless liquid with a characteristic odor, making it easy to identify and use in experiments. However, 4-(2-Methylpropoxy)-3-nitrobenzaldehyde is not soluble in water, making it unsuitable for use in aqueous solutions.
Orientations Futures
There are several potential future directions for the use of 4-(2-Methylpropoxy)-3-nitrobenzaldehyde in scientific research. One potential direction is the development of new synthetic methods for the synthesis of a variety of compounds from 4-(2-Methylpropoxy)-3-nitrobenzaldehyde. Another potential direction is the study of the biochemical and physiological effects of 4-(2-Methylpropoxy)-3-nitrobenzaldehyde in organisms. In addition, further research could be conducted on the mechanisms of action of 4-(2-Methylpropoxy)-3-nitrobenzaldehyde in various reactions. Finally, further research could be conducted on the development of new materials and polymers from 4-(2-Methylpropoxy)-3-nitrobenzaldehyde.
Propriétés
IUPAC Name |
4-(2-methylpropoxy)-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(2)7-16-11-4-3-9(6-13)5-10(11)12(14)15/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEAMVPZFBKDBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpropoxy)-3-nitrobenzaldehyde | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1462146.png)

![N-methyl-2-[(2-methylphenyl)amino]acetamide](/img/structure/B1462153.png)





![N-(pyridin-3-ylmethyl)[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B1462162.png)

![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1462165.png)

